![molecular formula C20H24N4OS B2590750 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2109459-32-5](/img/structure/B2590750.png)
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Description
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
A series of 1,3-disubstituted ureas, including compounds similar to 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, have been synthesized for various applications, demonstrating significant chemical diversity and potential biological activity. These compounds exhibit inhibitory activity against human soluble epoxide hydrolase (sEH), with solubility in water indicating potential biomedical applications. The synthesis processes often involve reactions under mild conditions, yielding products with promising pharmacological profiles (D'yachenko et al., 2019).
Photophysical and Aggregation Properties
Adamantaneurea derivatives have been studied for their photophysical properties, with research indicating that these compounds can aggregate in certain solvents due to intermolecular hydrogen bonds and π-π stacking of aromatic chromophores. Such properties are essential for designing materials with specific optical properties (Blažek et al., 2012).
Biological Activity
Adamantylated compounds have shown significant anticancer and antimicrobial properties. Specifically, derivatives like 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea may possess similar activities, as demonstrated by the synthesis and preliminary biological evaluation of similar adamantylated pyrimidines (Orzeszko et al., 2004).
Antimicrobial and Anti-Proliferative Activities
Further studies have explored the antimicrobial and anti-proliferative activities of adamantane derivatives, showing that these compounds have broad-spectrum antibacterial activities and significant activity against Candida albicans. This research underscores the potential of such molecules in developing new antimicrobial agents (Al-Mutairi et al., 2019).
Inhibition of Human Soluble Epoxide Hydrolase
The design and synthesis of 1,3-disubstituted ureas, including adamantane derivatives, have been targeted towards inhibiting human soluble epoxide hydrolase (sEH), a critical enzyme involved in the metabolism of epoxides to diols. These inhibitors can modulate biological pathways related to inflammation and pain, highlighting their therapeutic potential (Butov et al., 2017).
properties
IUPAC Name |
1-(1-adamantyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(24-20-9-13-6-14(10-20)8-15(7-13)11-20)23-12-16-18(22-4-3-21-16)17-2-1-5-26-17/h1-5,13-15H,6-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRGFJKRTULHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea |
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